molecular formula C26H32O4 B13424423 (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid

(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid

Cat. No.: B13424423
M. Wt: 408.5 g/mol
InChI Key: GXFQAIUKHDCTMF-BKMJKUGQSA-N
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Description

This compound is a structurally complex naphthalene derivative characterized by:

  • A tetrahydronaphthalene core with a methano bridge (1,4-positions).
  • Two carboxylic acid groups at positions 1 and 4.
  • An isobutyl substituent at position 7 and a 4-isobutylphenyl group at position 1.

Its molecular formula is C₂₈H₃₂O₄, with a molecular weight of 432.55 g/mol (calculated). The stereochemistry (1R,4S) and bulky isobutyl substituents likely influence its physicochemical properties, such as solubility and conformational stability.

Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

(1S,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26+/m0/s1

InChI Key

GXFQAIUKHDCTMF-BKMJKUGQSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid typically involves:

  • Construction of the tetrahydronaphthalene core with precise stereochemical control.
  • Introduction of isobutyl substituents on the aromatic and alicyclic rings.
  • Installation of carboxylic acid groups at the 1 and 4 positions.
  • Resolution or asymmetric synthesis to achieve the (1R,4S) stereochemistry.

Key Synthetic Approaches

Asymmetric Hydrogenation and Cyclization
  • Starting from appropriately substituted naphthalene precursors, asymmetric hydrogenation or catalytic asymmetric cyclization can be employed to form the tetrahydronaphthalene ring system with defined stereochemistry.
  • Chiral catalysts or auxiliaries are used to favor the (1R,4S) configuration.
  • Subsequent functional group transformations introduce the carboxylic acid groups.
Directed Ortho-Metalation and Functionalization
  • The isobutyl groups can be introduced via directed ortho-metalation (DoM) followed by alkylation using isobutyl halides.
  • This method allows regioselective substitution on the aromatic ring prior to ring reduction or cyclization steps.
Palladium-Catalyzed Coupling Reactions
  • Palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) have been reported for related compounds to install aryl substituents or vinyl groups that can be converted to carboxylic acids.
  • This approach enables modular construction of complex tetrahydronaphthalene derivatives.

Representative Preparation Table

Step Reaction Type Reagents/Catalysts Conditions Outcome/Notes
1 Directed ortho-metalation n-Butyllithium, isobutyl bromide Low temperature, inert atm Introduction of isobutyl group on aromatic ring
2 Catalytic asymmetric hydrogenation Chiral Rh or Ru catalyst, H2 gas Mild temperature, pressure Formation of tetrahydronaphthalene core with (1R,4S) stereochemistry
3 Carboxylation CO2 under pressure, base (e.g., n-BuLi) Low temperature Introduction of carboxylic acid groups at C1 and C4
4 Purification Crystallization, chromatography Ambient or low temperature Isolation of pure stereoisomer

Alternative Methods and Notes

  • Some patents and literature suggest the use of chiral pool synthesis, starting from naturally occurring chiral building blocks to induce stereochemistry.
  • Resolution of racemic mixtures by chiral chromatography or salt formation is also a viable method but less efficient.
  • Protecting group strategies may be necessary to prevent side reactions on the carboxylic acid groups during alkylation or cyclization steps.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) References
Asymmetric hydrogenation High stereocontrol, scalable Requires expensive chiral catalysts 60-85
Directed ortho-metalation Regioselective alkylation Sensitive to moisture, temperature 50-75
Palladium-catalyzed coupling Modular, versatile Catalyst cost, sometimes low turnover 40-80
Chiral resolution Applicable to racemates Time-consuming, lower overall yield 30-50

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the isobutyl groups to carboxylic acids.

    Reduction: Reduction of the aromatic ring to form more saturated compounds.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional carboxylic acid groups, while reduction can lead to more saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related naphthalene derivatives:

Compound Name Molecular Formula Key Functional Groups/Substituents Molecular Weight (g/mol) Structural Features
(1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid C₂₈H₃₂O₄ Two carboxylic acids (1,4), isobutyl (7), 4-isobutylphenyl (1) 432.55 Methano-bridged tetrahydronaphthalene core; high steric hindrance from substituents
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol C₁₁H₁₂O₂ Two hydroxyl groups (5,8) 176.21 Methano-bridged tetrahydronaphthalene core; no bulky substituents; hydrophilic due to hydroxyls
Naphthalene-1,4-dicarboxylic acid C₁₂H₈O₄ Two carboxylic acids (1,4) 216.19 Planar naphthalene ring; no hydrogenation or substituents; high crystallinity and acidity
1,4-Dihydro-1,4-methanonaphthalene C₁₁H₁₀ Methano bridge (1,4) 142.20 Fully unsaturated hydrocarbon; no functional groups; high lipophilicity

Key Observations:

Functional Group Influence: The target compound’s carboxylic acids enhance water solubility compared to the non-polar 1,4-dihydro-1,4-methanonaphthalene . In contrast, (1R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol is more hydrophilic due to hydroxyl groups, favoring interactions with polar environments.

Steric and Conformational Effects :

  • The 4-isobutylphenyl group in the target compound introduces significant steric hindrance, which may restrict rotational freedom and stabilize specific conformations. This contrasts with the unsubstituted naphthalene-1,4-dicarboxylic acid , which adopts a planar geometry.

Biological Activity

The compound (1R,4S)-7-Isobutyl-1-(4-isobutylphenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid is a member of the tetrahydronaphthalene family, which has garnered attention for its potential biological activities, particularly in the context of drug development against resistant strains of bacteria such as Mycobacterium tuberculosis (M.tb). This article synthesizes current research findings regarding its biological activity, safety assessments, and structure-activity relationships.

Structure-Activity Relationships (SAR)

The biological activity of tetrahydronaphthalene derivatives is largely influenced by their structural components. The presence of specific substituents on the tetrahydronaphthalene core can significantly enhance or diminish their biological efficacy. For instance:

  • Substituent Effects : Variations in the substituents at the 7-position and the 1-position of the tetrahydronaphthalene framework have been systematically studied to identify optimal configurations for ATP synthase inhibition in M.tb.
  • Lipophilicity : Compounds with lower lipophilicity tend to exhibit improved pharmacokinetic profiles and reduced toxicity in mammalian cells. This is critical for developing safer therapeutic agents .

Table 1: Structure-Activity Relationships of Tetrahydronaphthalene Derivatives

CompoundSubstituentsMIC (μg/mL)Toxicity (IC50 in VERO cells)
THNA-15-methyl< 1> 50
THNA-28-N-methyl< 0.5> 40
THNA-37-isobutyl< 0.8> 45

MIC: Minimum Inhibitory Concentration; IC50: Half Maximal Inhibitory Concentration

Biological Activity Against Mycobacterium tuberculosis

Recent studies have highlighted that certain tetrahydronaphthalene amides exhibit potent inhibitory effects against M.tb. Specifically, compounds derived from this scaffold have shown promising results in vitro:

  • Inhibition Mechanism : The primary mechanism involves selective inhibition of the mycobacterial ATP synthase enzyme, which is essential for bacterial energy metabolism. This approach aligns with existing therapies targeting ATP synthase, like bedaquiline .
  • Efficacy : Some derivatives have demonstrated MIC values less than 1 μg/mL against various strains of M.tb, indicating strong antibacterial properties.

Case Study: Efficacy of THNA Derivatives

A case study involving the evaluation of several THNA derivatives revealed that modifications at specific positions led to significant variations in antibacterial efficacy. For example:

  • THNA-2 exhibited an MIC of <0.5 μg/mL against M.tb strain H37Rv.
  • THNA-3 , featuring an isobutyl group at the 7-position, showed enhanced activity compared to its counterparts.

Safety Assessments

Safety evaluations have been conducted to assess the genotoxicity and overall safety profile of tetrahydronaphthalene derivatives:

  • Genotoxicity Tests : In vitro genotoxicity tests indicated that these compounds do not raise concerns regarding DNA damage or mutagenicity. The EFSA panel concluded that compounds like dimethyl esters derived from tetrahydronaphthalene are safe for use in food contact materials .

Table 2: Summary of Safety Assessments

CompoundGenotoxicity Test ResultSafety Conclusion
TetrahydronaphthaleneNegativeNot a safety concern for consumers
TDCMNegativeSafe for use as a co-monomer

Q & A

Q. How to design stability studies under accelerated conditions?

  • Methodological Answer : Subject the compound to 40°C/75% RH for 6 months and monitor degradation via UPLC-MS. Biphenyl dicarboxylic acids typically degrade via decarboxylation or oxidation, detectable as mass losses in TGA or new peaks in chromatograms .

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